molecular formula C17H15NO3 B14148369 Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate CAS No. 3879-49-0

Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate

Cat. No.: B14148369
CAS No.: 3879-49-0
M. Wt: 281.30 g/mol
InChI Key: WQZSDTYYIIZKJH-UHFFFAOYSA-N
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Description

Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential antibacterial, antimalarial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-methoxybenzo[F]quinoline-3-carboxylate typically involves the Friedländer condensation reaction. This method combines an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality. The reaction is usually catalyzed by acids or bases and carried out under reflux conditions in an alcoholic solution or organic solvent .

Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives, including this compound, often employs greener and more sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as ionic liquids and clay .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-methoxybenzo[F]quinoline-3-carboxylate involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit key enzymes involved in cellular metabolism, contributing to its antibacterial and anticancer effects .

Comparison with Similar Compounds

  • Ethyl 2-chloroquinoline-3-carboxylate
  • Ethyl 2-oxoquinoline-3-carboxylate
  • Ethyl 2-((quinolin-8-yloxy)methyl)quinoline-3-carboxylate

Comparison: Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate stands out due to its methoxy group at the 8-position, which can enhance its biological activity and solubility. Compared to ethyl 2-chloroquinoline-3-carboxylate, it may exhibit different reactivity patterns and biological effects due to the presence of the methoxy group .

Properties

CAS No.

3879-49-0

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

ethyl 8-methoxybenzo[f]quinoline-3-carboxylate

InChI

InChI=1S/C17H15NO3/c1-3-21-17(19)16-9-7-14-13-6-5-12(20-2)10-11(13)4-8-15(14)18-16/h4-10H,3H2,1-2H3

InChI Key

WQZSDTYYIIZKJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

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